8-Chloro-5-methylquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-5-methylquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by a quinoline core structure with a chlorine atom at the 8th position, a methyl group at the 5th position, and a carboxylic acid group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-5-methylquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and a ketone as starting materials. The reaction proceeds under acidic or basic conditions to form the quinoline ring system.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-5-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced quinoline derivatives.
Substitution: The chlorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties .
Scientific Research Applications
8-Chloro-5-methylquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 8-Chloro-5-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the quinoline ring .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-8-methylquinoline-3-carboxylic acid: This compound has a similar structure but with the positions of the chlorine and methyl groups reversed.
8-Chloroquinoline-4-carboxylic acid: Lacks the methyl group at the 5th position.
5-Methylquinoline-4-carboxylic acid: Lacks the chlorine atom at the 8th position.
Uniqueness
8-Chloro-5-methylquinoline-4-carboxylic acid is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both the chlorine atom and the methyl group on the quinoline ring can enhance its stability and modify its interaction with biological targets, making it a valuable compound for various applications .
Biological Activity
8-Chloro-5-methylquinoline-4-carboxylic acid is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological properties of this compound, including its antimicrobial, anticancer, and antiviral activities.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a chloro group at the 8-position and a carboxylic acid at the 4-position, which are significant for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of quinoline, including this compound, exhibit potent antimicrobial effects against various bacterial strains. A study highlighted that substituted quinoline-4-carboxylic acids demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing minimum inhibitory concentrations (MIC) as low as 0.0625 mg/mL against Staphylococcus aureus .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Bacterial Strain | MIC (mg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 0.0625 |
Klebsiella pneumoniae | 0.125 | |
Pseudomonas aeruginosa | 0.250 |
Anticancer Activity
The anticancer potential of quinoline derivatives has been extensively studied. For instance, compounds featuring the quinoline nucleus have shown promising results in inhibiting cancer cell proliferation. In vitro studies demonstrated that certain derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
Case Study: Anticancer Efficacy
A specific study reported that a derivative of this compound displayed significant cytotoxicity against MCF-7 cells with an IC50 value of approximately 28.36 µM . This suggests that modifications to the quinoline structure can enhance its anticancer properties.
Antiviral Activity
Recent investigations have also pointed to the antiviral capabilities of quinoline derivatives. For example, studies have indicated that certain compounds within this class can inhibit viral replication in vitro. The antiviral activity is often correlated with increased lipophilicity and electron-withdrawing substituents on the aromatic ring .
Table 2: Antiviral Activity Findings
Compound | Virus Type | Inhibition (%) | Cytotoxicity (%) |
---|---|---|---|
This compound | Influenza H5N1 | 91.2 | 2.4 |
SARS-CoV-2 | TBD | TBD |
The mechanism by which this compound exerts its biological effects is multifaceted:
- DNA Gyrase Inhibition : Some studies have shown that quinoline derivatives can inhibit bacterial DNA gyrase, an enzyme critical for DNA replication .
- Chelation Activity : The carboxylic acid group may facilitate metal ion chelation, which is essential for disrupting enzyme functions in pathogens .
- Morphological Changes : Quinoline derivatives can induce significant morphological changes in microbial cells, affecting their growth and viability .
Properties
Molecular Formula |
C11H8ClNO2 |
---|---|
Molecular Weight |
221.64 g/mol |
IUPAC Name |
8-chloro-5-methylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H8ClNO2/c1-6-2-3-8(12)10-9(6)7(11(14)15)4-5-13-10/h2-5H,1H3,(H,14,15) |
InChI Key |
YENNSRULKRHIRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=NC2=C(C=C1)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.